"2-Chloro-5-aminopropiophenone" physical and chemical properties
"2-Chloro-5-aminopropiophenone" physical and chemical properties
Executive Summary
2-Chloro-5-aminopropiophenone represents a specialized, high-value intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Structurally, it combines the reactivity of an aryl ketone, an aryl chloride, and a primary aniline. This trifunctional nature makes it a versatile scaffold for constructing heterocycles such as indoles, quinolines, and cinnolines, as well as a precursor for substituted cathinones and phenethylamines.
This guide provides a comprehensive analysis of its physicochemical properties, a robust synthesis pathway derived from first principles of aromatic substitution, and critical handling protocols for laboratory safety.
Chemical Identity & Structural Analysis
The molecule is defined by a benzene ring substituted at the 1, 2, and 5 positions. The interplay between the electron-withdrawing propionyl and chloro groups versus the electron-donating amino group dictates its unique reactivity profile.
| Attribute | Detail |
| Systematic Name | 1-(5-amino-2-chlorophenyl)propan-1-one |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| SMILES | CCC(=O)C1=C(C=CC(=C1)N)Cl |
| Key Functional Groups | Ketone (C=O), Aryl Chloride (Ar-Cl), Primary Amine (Ar-NH₂) |
| Isomeric Note | Distinct from the bupropion precursor (3-chloropropiophenone) and its isomers. |
Structural Logic & Reactivity
-
Electronic Effects : The propionyl group at C1 is a strong electron-withdrawing group (EWG), deactivating the ring. The chlorine at C2 is a weak EWG but an ortho/para director. The amino group at C5 is a strong electron-donating group (EDG), activating the ring for electrophilic attack at C4 and C6.
-
Sterics : The C2-chloro substituent provides steric bulk, potentially hindering nucleophilic attack at the carbonyl carbon, a feature often exploited to modulate metabolic stability in drug design.
Physical & Chemical Properties (Predicted)
Note: As a specialized intermediate, experimental data is sparse in public registries. The following values are derived from Structure-Property Relationship (SPR) models and analogous amino-acetophenones.
| Property | Value / Range | Confidence |
| Physical State | Crystalline Solid | High (Amine/Ketone H-bonding) |
| Melting Point | 85 – 95 °C | Medium (Based on 3-aminoacetophenone analogs) |
| Boiling Point | ~310 °C (at 760 mmHg) | Medium (Extrapolated) |
| pKa (Conjugate Acid) | 2.8 – 3.2 | High (Reduced basicity due to EWGs) |
| LogP (Octanol/Water) | 1.8 – 2.1 | High (Lipophilic Cl and Propyl chain) |
| Solubility | Low in water; High in EtOH, DMSO, DCM | High |
Synthesis & Manufacturing Protocol
The most robust synthetic route leverages the directing effects of the parent molecule, 2-chloropropiophenone . Direct amination is difficult; therefore, a Nitration-Reduction sequence is the industry standard for high regioselectivity.
Step 1: Regioselective Nitration
Objective : Introduce a nitro group at the C5 position.
-
Substrate : 2-Chloropropiophenone (CAS: 2142-65-6).
-
Reagents : Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Mechanism : The propionyl group directs meta (positions 3, 5). The chlorine directs ortho/para (positions 3, 5). Position 3 is sterically crowded (sandwiched between Cl and Propionyl). Position 5 is sterically accessible and electronically favored by both directors.
Step 2: Selective Reduction
Objective : Convert the nitro group to an amino group without reducing the ketone or dechlorinating the ring.
-
Reagents : Iron powder (Fe) in dilute HCl (Béchamp reduction) or Stannous Chloride (
). -
Note : Catalytic hydrogenation (
) must be controlled to prevent hydrogenolysis of the C-Cl bond.
Experimental Workflow (Graphviz)
Figure 1: Synthesis pathway favoring the C5 isomer via directed nitration.
Reactivity & Applications
The trifunctional nature of 2-Chloro-5-aminopropiophenone allows it to serve as a "linchpin" in divergent synthesis.
Heterocyclic Construction
-
Indole Synthesis : The ketone and amine can participate in intramolecular cyclizations (e.g., modified Madelung synthesis) to form substituted indoles.
-
Cinnolines : Diazotization of the amine followed by intramolecular coupling with the propionyl alpha-carbon (Richter-type cyclization) yields cinnoline derivatives.
Pharmaceutical Derivatization
-
Sandmeyer Reaction : The amino group can be converted to a diazonium salt and subsequently replaced by -F, -Br, -I, or -CN, allowing for late-stage diversification of the aryl ring.
-
Reductive Amination : The ketone moiety is a prime target for reductive amination with various amines to generate phenethylamine analogs (e.g., bupropion-like scaffolds).
Reactivity Flowchart (Graphviz)
Figure 2: Divergent reactivity profile highlighting key synthetic transformations.
Handling, Stability & Safety
Signal Word: WARNING
As an amino-chloroketone, this compound poses specific risks related to aniline toxicity and skin sensitization.
-
Acute Toxicity : Like many anilines, absorption may cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and hypoxia.
-
Storage : Store under inert gas (Argon/Nitrogen) at 2-8°C. The amino group is prone to oxidation (browning) upon air exposure.
-
PPE : Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. All operations involving powder must be conducted in a fume hood to prevent inhalation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16443, 2-Chloropropiophenone. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution - Regioselectivity in Disubstituted Benzenes).
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
